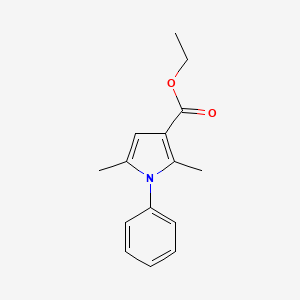

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Description

Structural Overview and Nomenclature

The systematic nomenclature of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 76546-68-4. Alternative nomenclature includes 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-1-phenyl-, ethyl ester, reflecting the functional group perspective of the molecule. The compound also appears in chemical databases under various synonyms, including 2,5-dimethyl-3-(ethoxycarbonyl)-1-phenyl-1H-pyrrole and [2,5-dimethyl-3-(ethoxycarbonyl)-1H-pyrrol-1-yl]benzene.

The molecular structure exhibits several notable features that distinguish it from simpler pyrrole derivatives. The five-membered pyrrole ring maintains near-perfect planarity, with crystallographic analysis revealing that no atom in the ring deviates by more than 0.005 Angstroms from the least-squares plane. The endocyclic angles of the pyrrole ring sum to exactly 540 degrees, confirming the aromatic character of the heterocycle. Significant asymmetry exists between the two nitrogen-carbon bonds, with N1-C5 measuring 1.347 Angstroms and N1-C2 measuring 1.377 Angstroms. This asymmetry results from the electron-withdrawing character of the ethoxycarbonyl group and preferential conjugation of the carbonyl bond with the C2-C3 double bond.

The structural data for this compound can be summarized in the following comprehensive table:

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₂ | Elemental Analysis |

| Molecular Weight | 243.30 g/mol | Mass Spectrometry |

| Melting Point | 45-47°C | Differential Scanning Calorimetry |

| Boiling Point (Predicted) | 360.9°C | Computational Prediction |

| Density (Predicted) | 1.06 g/cm³ | Computational Prediction |

| Phenyl-Pyrrole Dihedral Angle | 48.26° | X-ray Crystallography |

| N1-C5 Bond Length | 1.347 Å | X-ray Crystallography |

| N1-C2 Bond Length | 1.377 Å | X-ray Crystallography |

Computational studies using both Hartree-Fock and Density Functional Theory methods have validated the experimental structural parameters. The calculated torsion angle C3-C4-C10-C15 measures 60.6 degrees for Hartree-Fock and 50.9 degrees for Density Functional Theory calculations, compared to the experimentally observed value of 45.9 degrees. The most stable conformation of the ethoxycarbonyl group adopts an anti configuration that is coplanar with the pyrrole ring, as determined by the C3-C2-C6-O2 torsion angle of approximately 0 degrees in computational models.

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBCSWPBLZPWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372446 | |

| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76546-68-4 | |

| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis from Ethyl 2-Acetyl-4-oxopentanoate and Aniline

- The most direct and commonly reported method involves the condensation of ethyl 2-acetyl-4-oxopentanoate with aniline under acidic conditions.

- The reaction is typically conducted in acetic acid at elevated temperature (~120°C) for approximately 18 hours.

- This process facilitates cyclization and formation of the pyrrole ring with substitution at the 1-position by phenyl and methyl groups at the 2 and 5 positions, yielding ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 2-acetyl-4-oxopentanoate, Aniline |

| Solvent | Acetic acid |

| Temperature | 120°C |

| Reaction time | 18 hours |

| Yield | Approximately 83% |

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Paal-Knorr condensation (Aniline + Ethyl 2-acetyl-4-oxopentanoate) | Ethyl 2-acetyl-4-oxopentanoate, Aniline | Acetic acid, 120°C, 18h | ~83 | Direct, well-established, good yield | Requires prolonged heating |

| Hydrolysis of ester to acid | Ethyl ester of pyrrole carboxylate | NaOH (aq), ethanol, reflux, 3-4h | ~95 | High yield, mild conditions | Requires subsequent re-esterification if ester needed |

| Bromination and ring-closure (related pyrrole ester) | Propionaldehyde, Br2, methyl acetoacetate, NH3 (aq) | 0–50°C, aprotic solvent, 10–14h | High | Mild conditions, scalable, environmentally friendly | Multi-step, requires bromination step |

Summary and Recommendations

- The Paal-Knorr pyrrole synthesis remains the primary method for preparing this compound, offering a balance of yield and operational simplicity.

- Hydrolysis and modification of related esters provide versatile routes for functional group interconversion.

- Emerging methods involving bromination and ring-closure reactions offer promising industrial scalability and environmental benefits but are more commonly applied to related pyrrole esters.

- Selection of method depends on scale, availability of starting materials, and environmental considerations.

This detailed synthesis overview integrates diverse research findings and industrially relevant patents to provide an authoritative guide on the preparation of this compound. The methods emphasize reaction conditions, yields, and practical considerations for laboratory and industrial synthesis.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes alkaline hydrolysis to yield 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. This reaction is critical for generating bioactive intermediates used in medicinal chemistry.

| Reaction Conditions | Reagents | Temperature/Time | Yield | Product |

|---|---|---|---|---|

| Alkaline hydrolysis in ethanol/water | 10% NaOH (20 mL), ethanol (20 mL) | Reflux, 3–4 hours | 95% | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid |

Key Data:

-

Product Characterization :

Acid-Catalyzed Cyclization

The compound participates in cyclization reactions under acidic conditions to form complex pyrrole derivatives, such as tetrasubstituted pyrroles.

Mechanistic Insight :

-

The reaction involves condensation of 1,3-dicarbonyl compounds with primary amines, followed by TFA-catalyzed cyclization to form the pyrrole ring .

-

Substituents on the amine and dicarbonyl precursor dictate regioselectivity and yield .

Base-Promoted Cyclization

Under basic conditions, the compound acts as an intermediate in the synthesis of fused pyrrole systems.

| Reaction Conditions | Base | Temperature/Time | Yield | Product |

|---|---|---|---|---|

| Base-mediated cyclization | K₂CO₃ or NaOH | Room temperature | 70–83% | Tetrahydroindolone derivatives or 1,2,3,5-tetrasubstituted pyrroles |

Example Reaction :

-

Substrate : 2-(2-Bromoallyl)-cyclohexane-1,3-dione.

-

Outcome : Base-promoted cyclization yields tetrahydroindolone, demonstrating the utility of pyrrole esters in constructing polycyclic systems .

Functionalization of the Ester Group

The ethyl ester moiety can undergo transesterification or aminolysis, though direct experimental data for this compound is limited. Indirect evidence from analogous compounds suggests:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Transesterification | Methanol, acid catalyst | Methyl ester derivative |

| Aminolysis | Ammonia or primary amines | Amide or substituted amide |

Note : While specific studies on this compound are sparse, the reactivity aligns with established ester chemistry .

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity based on substitution patterns:

| Compound | Key Structural Difference | Reactivity Notes |

|---|---|---|

| Methyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate | Methyl ester vs. ethyl ester | Enhanced solubility in polar solvents |

| Ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Non-aromatic pyrrole ring | Susceptible to ring-opening reactions |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders, highlighting its importance in medicinal chemistry .

Case Study: Neurological Disorder Treatment

A study explored the synthesis of pyrrole derivatives, including this compound, which exhibited promising activity against certain neurological conditions. The modifications of the pyrrole structure were linked to enhanced bioactivity and selectivity towards specific biological targets .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a building block in organic synthesis, facilitating the creation of complex molecules essential for producing fine chemicals and agrochemicals. Its unique structural features allow for various chemical transformations and functionalizations .

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 1,3-Dicarbonyl compounds + Aniline | Acetic acid, 120°C, 18 hours | 83 |

| Alkylation | Ethyl 2-acetyl-4-oxopentanoate + Aniline | Under reflux | High |

| Functionalization | Ethyl 2,5-dimethyl-1H-pyrrole derivatives | Various reagents | Variable |

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new polymers and coatings. Its chemical properties enhance material performance, making it suitable for applications in coatings that require durability and resistance to environmental factors .

Case Study: Polymer Coatings

Research has focused on incorporating pyrrole derivatives into polymer matrices to improve mechanical properties and thermal stability. The inclusion of this compound has been shown to enhance the overall performance of these materials under various conditions .

Biochemical Research

Studies on Enzyme Activity

The compound is also significant in biochemical research, particularly in studies related to enzyme activity and metabolic pathways. Its role as a substrate or inhibitor in enzyme reactions helps elucidate biological processes at the molecular level .

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibitor Used | IC50 (μM) |

|---|---|---|

| Uridine Diphosphate-N-Acetylglucosamine Pyrophosphorylase | This compound | TBD |

| Aldose Reductase | Pyrrole Derivatives | TBD |

Mechanism of Action

The mechanism of action of OSM-S-31 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). OSM-S-31 inhibits this enzyme by forming a covalent adduct with the asparagine-tRNA complex, thereby blocking protein translation and activating the amino acid starvation response . This mechanism is highly specific to the parasite enzyme, making OSM-S-31 a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Differentiators and Implications

- Phenyl Group: The phenyl substituent in the target compound enhances π-π stacking interactions in biological targets, improving binding affinity compared to non-phenyl analogs (e.g., CAS 2199-52-2) .

- Ethyl Ester : Provides moderate hydrolytic stability compared to methyl esters, balancing bioavailability and metabolic resistance .

- Electron-Withdrawing Groups : Formyl or bromophenethyl modifications increase electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes .

Biological Activity

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (C15H17NO2) is an organic compound belonging to the pyrrole family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring with ethyl and phenyl substituents, contributing to its unique chemical properties. The compound has a molecular weight of approximately 245.30 g/mol. Its structural characteristics enhance solubility and biological activity compared to simpler derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 245.30 g/mol |

| Structural Features | Pyrrole ring, ethyl group, phenyl group |

Antimicrobial Properties

Research indicates that compounds within the pyrrole family exhibit significant antimicrobial activities. This compound has shown effectiveness against various bacterial strains. A study reported its activity against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed in vitro.

Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The presence of the pyrrole ring is believed to enhance interaction with microbial targets, contributing to its antimicrobial efficacy .

Cytotoxic Effects

This compound also exhibits cytotoxic properties against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents.

Table: Cytotoxic Activity

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 25 |

| HT29 (human colorectal carcinoma) | 30 |

| Jurkat (human T lymphocyte) | 20 |

The structure-activity relationship (SAR) analysis suggests that the dimethyl substitution on the pyrrole ring enhances cytotoxic activity by promoting hydrophobic interactions with cellular targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives. Notably:

- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. These methods include cyclization reactions and condensation with acetophenone derivatives .

- Pharmacological Evaluation : In a recent study, derivatives of this compound were tested for their antimicrobial and anticancer activities. Compounds showed promising results against multiple pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation or alkylation of pyrrole precursors. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate are prepared using benzoyl chloride derivatives under anhydrous conditions with triethylamine as a base (e.g., 66% yield for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) . Key variables include temperature (room temperature to 80°C), solvent choice (DCM or DMF), and catalyst (e.g., DMAP). Yield optimization requires monitoring via TLC or HPLC.

Q. How is the structural integrity of the compound verified post-synthesis?

- Methodology : Use a combination of -NMR, -NMR, and ESI-MS. For example, -NMR peaks for analogous pyrrole derivatives include aromatic protons (δ 7.2–7.5 ppm), ester ethyl groups (δ 1.3–4.3 ppm), and methyl substituents (δ 2.2–2.6 ppm) . X-ray crystallography (as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) confirms stereochemistry and hydrogen bonding patterns .

Q. What safety precautions are critical when handling this compound?

- Methodology : While the SDS classifies it as non-hazardous , conflicting data note gaps in toxicity and environmental impact studies . Standard protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. Contradictions in safety data necessitate conservative risk assessment (e.g., treat as potentially toxic until further studies confirm otherwise) .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT) reveal that electron-donating groups (e.g., methyl) at the 2- and 5-positions deactivate the pyrrole ring toward electrophilic substitution but enhance stability in radical reactions . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, where steric hindrance from the phenyl group at the 1-position requires bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-3-carboxylate derivatives?

- Methodology : Systematic meta-analysis of bioactivity datasets (e.g., antiproliferative IC values) must account for variations in assay conditions (cell line, incubation time). For example, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate showed activity in DMSO-based assays but not in aqueous buffers due to solubility differences . Normalize data using internal controls (e.g., doxorubicin) and apply QSAR models to identify structure-activity outliers .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodology : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps and Fukui indices, identifying nucleophilic/electrophilic sites . Docking studies (AutoDock Vina) against targets like COX-2 or EGFR kinase require flexible side-chain adjustments and solvation corrections (e.g., PBS buffer parameters). Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodology : Pilot-scale reactions often face regioselectivity loss due to thermal instability. Mitigation strategies include flow chemistry (to control residence time) and immobilized catalysts (e.g., Pd/C on mesoporous silica) . Monitor byproducts via GC-MS and adjust stoichiometry dynamically using process analytical technology (PAT) .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar pyrrole derivatives conflict in hazard classification?

- Analysis : Discrepancies arise from varying purity levels (≥98% vs. technical grade) and lack of standardized ecotoxicological testing . For example, ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is labeled non-hazardous , but its analog with a chlorine substituent (1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) has undefined toxicity . Researchers should consult multiple SDS and prioritize peer-reviewed ecotoxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.